Amyloid-β Fibril Affinity vs IMPY
In a direct head-to-head comparison, the 2-(4-iodophenyl)-6-methoxyimidazo[1,2-a]pyridine derivative DRM106 exhibits higher binding affinity for synthetic human Aβ1-40 fibrils than the well-established amyloid-imaging agent IMPY [1].
| Evidence Dimension | Binding affinity to synthetic human Aβ1-40 fibrils |
|---|---|
| Target Compound Data | Not explicitly quantified in available abstract, but stated as higher affinity than IMPY. |
| Comparator Or Baseline | IMPY (6-iodo-2-(4'-dimethylamino)-phenyl-imidazo[1,2-a]pyridine) |
| Quantified Difference | Qualitative: Higher affinity for DRM106 compared to IMPY. |
| Conditions | In vitro binding assay using synthetic human Aβ1-40 fibrils |
Why This Matters
Higher affinity for the target amyloid-β fibrils suggests potential for improved sensitivity in detecting Alzheimer's disease pathology in vivo.
- [1] Chen, C. J., Bando, K., Ashino, H., Taguchi, K., Shiraishi, H., Shima, K., ... & Ji, B. (2014). Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease. Bioorganic & medicinal chemistry, 22(15), 4189-4197. View Source
